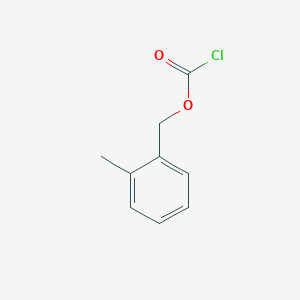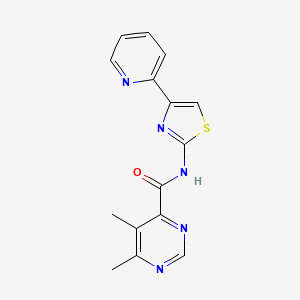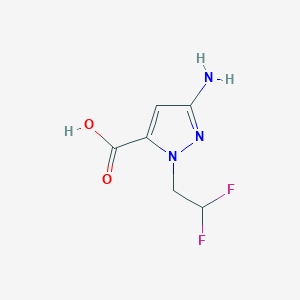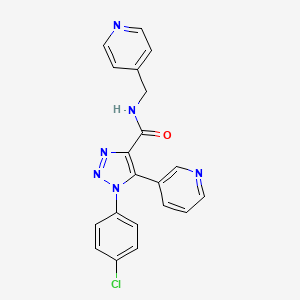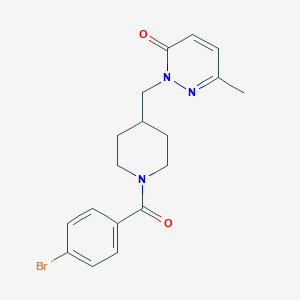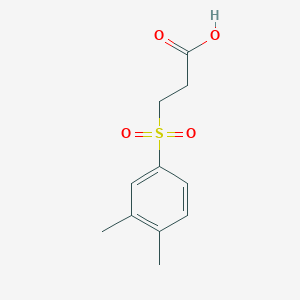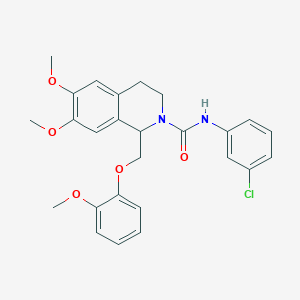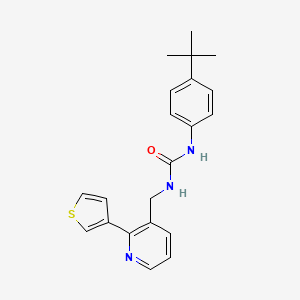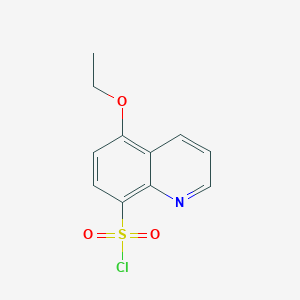
5-Ethoxyquinoline-8-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 5-Ethoxyquinoline-8-sulfonyl chloride involves various methods. For instance, the synthesis of hexahydroquinolines was achieved using a novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride, as a catalyst. This method allowed for a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines through a one-pot multi-component condensation process . Additionally, the synthesis of lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate was performed and characterized by X-ray diffraction techniques, indicating the versatility of quinoline sulfonates in forming salts with metals .
Molecular Structure Analysis
The molecular structure of quinoline sulfonates has been extensively studied. For example, the crystal structures of monoboron complexes with 8-hydroxyquinolin-5-sulfonate were determined, revealing that boron atoms adopt a tetrahedral geometry. The molecular components in these complexes are linked by various hydrogen bonds and π-π interactions, as evidenced by Hirshfeld surface analyses and 2D fingerprint plots . Similarly, the lithium salt of 8-hydroxyquinoline-5-sulfonic acid was found to have a monoclinic space group with lithium ions adopting distorted tetrahedral geometries, further demonstrating the complex structural characteristics of quinoline sulfonates .
Chemical Reactions Analysis
Chemical reactions involving quinoline sulfonates include site-selective oxidative C–H sulfonylation of 8-acylaminoquinolines, which provided C5-sulfonylated quinolines under metal-free conditions. This method utilized a hypervalent iodine reagent and showed good functional group compatibility, offering a novel methodology for the synthesis of sulfone compounds . Additionally, the interaction between 8-hydroxyquinoline and chloride ions was studied for their synergistic inhibition effect on the corrosion of cold rolled steel, demonstrating the chemical reactivity of quinoline sulfonates in the presence of other agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline sulfonates are diverse. The luminescence properties of monoboron complexes with 8-hydroxyquinolin-5-sulfonate were characterized, showing emission in the bluish-green region in solution and significant solvatofluorochromism due to intramolecular charge transfer . The corrosion inhibition properties of 8-hydroxyquinoline, particularly in combination with chloride ions, were also investigated, revealing that the presence of chloride ions stabilizes the adsorption of 8-hydroxyquinoline molecules on the metal surface, thereby improving inhibition efficiency .
科学的研究の応用
Copper-Catalyzed Sulfonylation
A study by Liang et al. (2015) highlights the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, including compounds similar to 5-Ethoxyquinoline-8-sulfonyl chloride. This process occurs at the C5-H position, demonstrating a broad functional group tolerance and leading to compounds with potential applications in pharmaceuticals and materials science. Such sulfonylated products have been further transformed into useful compounds, indicating the versatility of this approach (Hong-Wen Liang et al., 2015).
Functionalized Mesoporous Silica
Badiei et al. (2011) introduced a novel method for attaching 8-hydroxyquinoline (analogous in functional group reactivity to 5-Ethoxyquinoline-8-sulfonyl chloride) to mesoporous silica. This results in materials with enhanced photoluminescence properties, which could be leveraged in sensor applications, catalysis, and environmental remediation (Alireza Badiei et al., 2011).
Corrosion Inhibition
Research by Tang et al. (2006) on 8-hydroxyquinoline, which shares chemical similarities with 5-Ethoxyquinoline-8-sulfonyl chloride, demonstrates its application in corrosion inhibition. The combination of 8-hydroxyquinoline and chloride ions exhibits a synergistic effect in preventing cold rolled steel corrosion in sulfuric acid, suggesting the potential use of 5-Ethoxyquinoline-8-sulfonyl chloride derivatives in protective coatings and industrial corrosion inhibitors (L. Tang et al., 2006).
特性
IUPAC Name |
5-ethoxyquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-16-9-5-6-10(17(12,14)15)11-8(9)4-3-7-13-11/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTVQIDPLVHETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyquinoline-8-sulfonyl chloride | |
CAS RN |
1601877-87-5 |
Source


|
| Record name | 5-ethoxyquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

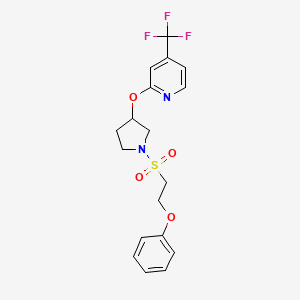
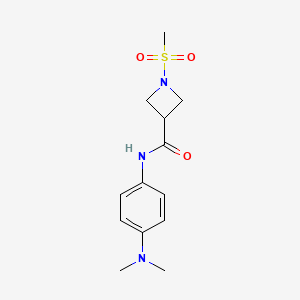
![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)
